

Introduction to Bifunctional Linkers and MC-Peg2-NH2

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Compound of Interest		
Compound Name:	MC-Peg2-NH2	
Cat. No.:	B12402793	Get Quote

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[1] This process is fundamental in drug development, diagnostics, and life sciences research. Central to this strategy is the use of crosslinkers, molecules that act as bridges between the components to be joined.

MC-Peg2-NH2 is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for sequential and controlled conjugation reactions. Understanding its structure is key to its application:

- MC (Maleimidocaproyl): This group contains a maleimide moiety, which is highly reactive towards sulfhydryl or thiol groups (-SH), primarily found in the cysteine residues of proteins.
 [2]
- Peg2 (Polyethylene Glycol, 2 units): This short, hydrophilic PEG spacer arm provides flexibility and increases the water solubility of the linker and the final conjugate.
- NH2 (Amine): This terminal primary amine group is a nucleophile that readily reacts with activated carboxylic acids, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][4]

The distinct reactivity of its ends allows **MC-Peg2-NH2** to connect a molecule with an available carboxyl group to another molecule with a free thiol group in a highly specific, two-step process.



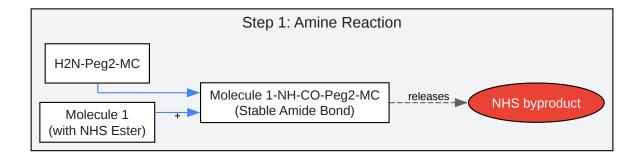
Core Mechanism of Action

The utility of **MC-Peg2-NH2** stems from the orthogonal reactivity of its two terminal groups. The conjugation strategy almost always involves a sequential, two-step reaction to prevent polymerization or unwanted side reactions. The typical workflow involves first reacting the amine end of the linker with an activated carboxyl-containing molecule, purifying the intermediate, and then reacting the maleimide end of the intermediate with a thiol-containing molecule.

Amine-Reactive Chemistry: Amide Bond Formation

The primary amine (-NH2) on the linker is a potent nucleophile that targets electrophilic groups. In a typical bioconjugation scheme, this involves reacting the linker with a molecule whose carboxylic acid group (-COOH) has been pre-activated as an N-hydroxysuccinimide (NHS) ester.

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester.[3] This results in the formation of a highly stable amide bond and the release of NHS as a byproduct. This reaction is highly efficient and forms a covalent bond that is resistant to hydrolysis under physiological conditions.



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Caption: Reaction of the linker's amine with an NHS ester.

Thiol-Reactive Chemistry: Thioether Bond Formation



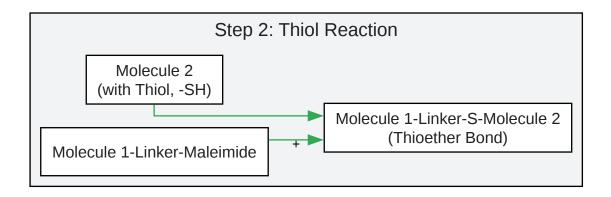


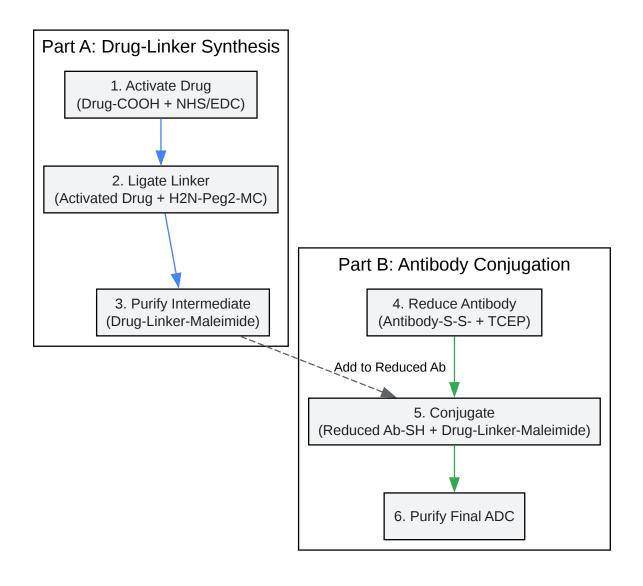


The maleimide group at the other end of the linker is an excellent Michael acceptor. It reacts specifically with thiol groups (also known as sulfhydryl groups) via a Michael addition mechanism. The sulfur atom of the thiol attacks one of the vinyl carbons of the maleimide ring, forming a stable covalent thioether bond.

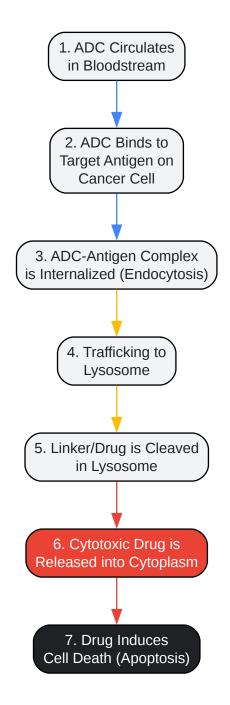
This reaction is highly chemoselective and proceeds rapidly at or near neutral pH, making it ideal for modifying proteins at cysteine residues with minimal side reactions involving other amino acids like lysines.











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